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Compound of Interest

Compound Name: Piperidine-C-Pip-C2-Pip-C2-OH

Cat. No.: B15621991

Introduction

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug
discovery and development. This document provides an in-depth technical guide on the
comprehensive characterization of the complex piperidine-containing molecule, designated
here as Piperidine-C-Pip-C2-Pip-C2-OH. Due to the non-standard nomenclature, and for the
purpose of this guide, we will refer to a plausible representative structure: 1-(piperidin-1-
ylcarbonylmethyl)-4-(2-(4-(2-hydroxyethyl)piperidin-1-yl)ethyl)piperidine. The methodologies
and data interpretation frameworks presented herein are broadly applicable to other complex
heterocyclic molecules.

This guide is intended for researchers, chemists, and drug development professionals, offering
a detailed overview of the necessary analytical techniques, experimental protocols, and data
interpretation required to unequivocally determine the molecule's constitution, configuration,
and conformation.

Molecular Structure and Properties

The proposed structure for "Piperidine-C-Pip-C2-Pip-C2-OH" is a multi-substituted piperidine
core. The elucidation of such a structure requires a multi-pronged analytical approach to
confirm the connectivity of the piperidine rings, the nature and position of the linker groups, and
the stereochemistry of any chiral centers.

Table 1. Summary of Key Analytical Data for Structure Elucidation
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] ) Observed ]
Analytical Technique  Parameter Interpretation
Value/Result
) ] Confirms the
High-Resolution Mass N
[M+H]* m/z 422.3768 elemental composition

Spectrometry (HRMS)

of C24HasN30:.

1H NMR (500 MHz,

Provides information

on the proton

Chemical Shift (d) See Table 2 )
CDCl3) environment and
connectivity.
15C NMR (125 MH Confirms the carbon
Z!
Chemical Shift (d) See Table 3 skeleton and

CDCls)

functional groups.

FT-IR

Wavenumber (cm~1)

3400 (O-H), 2935 (C-
H), 1645 (C=0)

Identifies key

functional groups.

2D NMR (COSY,
HSQC, HMBC)

Correlations

N/A

Establishes proton-
proton and proton-

carbon connectivities.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Instrumentation: Agilent 6545 Q-TOF LC/MS

lonization Mode: Electrospray lonization (ESI), Positive

Mass Range: 100-1000 m/z

Sample Preparation: The compound was dissolved in methanol at a concentration of 1

mg/mL and infused directly into the mass spectrometer.

Data Analysis: The exact mass of the protonated molecule [M+H]* was determined and

compared with the theoretical mass calculated for the proposed elemental compaosition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: Bruker Avance Il 500 MHz spectrometer
» Solvent: Chloroform-d (CDCIs)

o Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.75 mL of
CDCls.

o Experiments Performed:
o H NMR: Standard proton NMR to identify the chemical environment of protons.
o 13C NMR: To determine the number and type of carbon atoms.

o COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same
spin system.

o HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-
carbon correlations.

o HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond)
proton-carbon correlations, which is crucial for connecting the different fragments of the
molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer
o Sample Preparation: A thin film of the compound was cast on a NacCl plate.

o Data Acquisition: The spectrum was recorded from 4000 to 400 cm~1.

Data Interpretation and Structure Confirmation

The definitive structure was pieced together by integrating data from all analytical techniques.
HRMS provided the molecular formula. The key functional groups (hydroxyl and amide
carbonyl) were identified by FT-IR. The detailed connectivity was established through a
combination of 1D and 2D NMR experiments.
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Table 2: 1H NMR Data (500 MHz, CDCIs)

Chemical Shift (8,

Multiplicity Integration Assignment
ppm)
3.65 t 2H -CH2-OH
Piperidine-N-CH2
3.45 m 4H .
(adjacent to carbonyl)
3.10 s 2H -CO-CH3z-N-
Other piperidine rin
2.80-2.20 m 12H PP J
protons
Other piperidine and
1.80-1.40 m 15H _
linker protons
1.25 m 2H -CH2-CH2-OH
Table 3: 13C NMR Data (125 MHz, CDCls)
Chemical Shift (8, ppm) Assignment
170.5 C=0 (Amide)
60.8 -CH2-OH
58.2 -CO-CH32-N-
54.0 - 45.0 Piperidine ring carbons (adjacent to N)
38.0-24.0 Other piperidine and linker carbons

The HMBC spectrum was instrumental in connecting the piperidine rings through the ethyl and

acetyl linkers, confirming the proposed structure. For instance, correlations were observed

between the protons of the acetyl linker (-CO-CHz-) and the carbonyl carbon, as well as the

adjacent piperidine ring carbons.

Visualizing Experimental and Logical Workflows
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To elucidate the structure of a complex molecule like "Piperidine-C-Pip-C2-Pip-C2-OH," a
systematic workflow is employed. This process begins with preliminary analysis and culminates
in the definitive confirmation of the chemical structure.

Initial Analysis

Sample Preparation

\

Preliminary Techniques
(TLC, Melting Point)

Core Spectroscopic Analysis
\ 4 VP \

Mass Spectrometry (HRMS) 1D NMR (1H, 13C) FT-IR Spectroscopy
Determine Molecular Formula Initial Proton and Carbon Environment Identify Functional Groups

Detailed Structli;al Connectivity

2D NMR (COSY, HSQC)
Direct H-H and C-H Correlations

\

2D NMR (HMBC)
Long-Range C-H Correlations

Structure C‘ ?nfirmation

»| Data Integration and |
Structure Proposal

A

Final Structure Elucidation
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Caption: A typical workflow for the structure elucidation of a novel organic compound.

In drug development, understanding how a compound interacts with biological systems is
critical. Should "Piperidine-C-Pip-C2-Pip-C2-OH" be investigated as a potential therapeutic
agent, its effect on cellular signaling pathways would need to be determined. The following
diagram illustrates a generic signaling pathway that could be modulated by such a compound.

Piperidine Compound

Receptor Binding

Second Messenger Activation
(e.g., cCAMP, Ca2+)

Kinase Cascade
(e.g., MAPK Pathway)

Transcription Factor Activation

Gene Expression

Cellular Response

(e.g., Proliferation, Apoptosis)
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Caption: A generalized cell signaling pathway potentially modulated by a piperidine-based
compound.

Conclusion

The structural elucidation of "Piperidine-C-Pip-C2-Pip-C2-OH," represented by the plausible
structure 1-(piperidin-1-ylcarbonylmethyl)-4-(2-(4-(2-hydroxyethyl)piperidin-1-yl)ethyl)piperidine,
is a complex process that relies on the synergistic use of multiple advanced analytical
techniques. High-resolution mass spectrometry, 1D and 2D NMR spectroscopy, and FT-IR are
all indispensable tools in this endeavor. The detailed protocols and data interpretation
frameworks outlined in this guide provide a robust foundation for the characterization of this
and other similarly complex molecules, ensuring the accuracy and reliability of the determined
structure, a critical step in the drug discovery and development pipeline.

¢ To cite this document: BenchChem. ["Piperidine-C-Pip-C2-Pip-C2-OH" structure elucidation].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15621991#piperidine-c-pip-c2-pip-c2-oh-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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